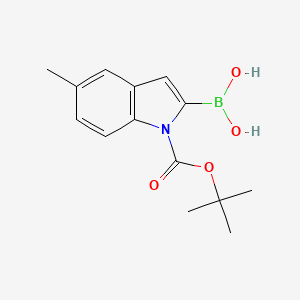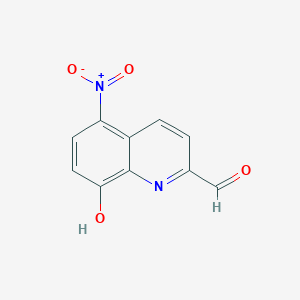
1-(3-Methylbenzyl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(3-Methylbenzyl)piperidine-4-carboxylic acid, also known as 3-methylbenzylpiperidine-4-carboxylic acid (MBPCA), is an organic compound with a wide range of applications in the scientific and medical fields. MBPCA has been used in a variety of research and laboratory experiments, from synthesis of new compounds to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthetic Transformations and Pharmaceutical Potential
1-(3-Methylbenzyl)piperidine-4-carboxylic acid and its derivatives are studied for their potential in synthesizing new pharmaceutical compounds. For instance, the reaction between glutaric anhydride and N-benzylidenebenzylamine, leading to the production of various piperidine derivatives, is explored for pharmaceutical applications (Burdzhiev & Stanoeva, 2006). Additionally, the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate has been investigated for creating biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue & Chen, 2018).
Bioactivity and Molecular Synthesis
The synthesis of novel compounds from this compound derivatives and their bioactivity is a key area of research. A study focused on the synthesis of a compound from 1-(4-Methylbenzyl)piperidine-4-one oxime and its broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Anticancer Potential
Research into the anticancer properties of piperidine-4-carboxylic acid derivatives is ongoing. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for evaluation as anticancer agents is explored, indicating the potential of these compounds in cancer therapy (Rehman et al., 2018).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of this compound derivatives are essential in developing new chemical entities. For example, the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which have applications in natural product synthesis and pharmacology, are extensively studied (Ibenmoussa et al., 1998).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous pharmaceuticals .
Result of Action
As a piperidine derivative, it may have diverse effects depending on its specific targets .
Análisis Bioquímico
Biochemical Properties
1-(3-Methylbenzyl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA A receptors, acting as a partial agonist . This interaction influences the receptor’s activity, modulating neurotransmission and potentially affecting neurological functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect gene expression related to neurotransmitter synthesis and release.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, leading to partial agonist activity . This binding modulates the receptor’s conformation and activity, influencing ion channel function and neurotransmitter release. Furthermore, it may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting overall neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that the compound’s interaction with GABA A receptors can produce dose-dependent effects on neuronal activity . High doses may result in neurotoxicity or other adverse outcomes, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which influence its bioavailability and biological activity . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its interaction with membrane transporters may facilitate its uptake into neurons, where it can exert its effects on neurotransmitter systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to synaptic vesicles or other neuronal structures can affect its role in neurotransmitter release and synaptic function.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJOEBTRLYMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397947 | |
| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
901920-98-7 | |
| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901920-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)





